Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 255.27 g/mol. This compound is classified as an aromatic amine and a benzoate derivative, specifically a substituted benzoate that contains methoxy groups, which are known for their biological activity. The hydrochloride form indicates that it is a salt derived from the base compound, enhancing its solubility and stability in various applications.
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride can be synthesized through various chemical reactions involving aromatic compounds and amines. It is classified under organic compounds and is particularly noted for its potential pharmaceutical applications due to the presence of functional groups that may interact with biological systems.
The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as column chromatography may be employed for purification after synthesis.
The molecular structure of ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride features:
The compound's structural data can be represented using various chemical notation systems such as InChI or SMILES:
InChI=1S/C12H17ClN2O5/c1-3-18-12(16)10-8(14)7(13)6(15)5(10)4-11(18)17/h4-5H,3,13H2,1-2H3,(HCl)
CCOC(=O)c1cc(c(c(c1OC)OC)N)OC.Cl
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride can participate in various chemical reactions:
The reactivity of this compound may be influenced by the electron-donating properties of the methoxy groups which stabilize certain intermediates during reaction pathways.
The mechanism of action for ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride largely relates to its potential biological activities:
Relevant data from various sources indicate that this compound exhibits favorable properties for pharmaceutical applications .
Ethyl 6-amino-2,3,4-trimethoxybenzoate hydrochloride has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5